Polatuzumab vedotin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

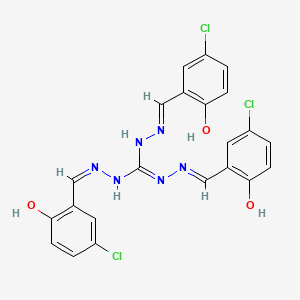

C22H17Cl3N6O3 |

|---|---|

Peso molecular |

519.8 g/mol |

Nombre IUPAC |

1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C22H17Cl3N6O3/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34/h1-12,32-34H,(H2,29,30,31)/b26-10-,27-11+,28-12+ |

Clave InChI |

ZNYMTTHEJHXHNS-FGORHZQOSA-N |

SMILES isomérico |

C1=CC(=C(C=C1Cl)/C=N/NC(=N/N=C/C2=C(C=CC(=C2)Cl)O)N/N=C\C3=C(C=CC(=C3)Cl)O)O |

SMILES canónico |

C1=CC(=C(C=C1Cl)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)O)NN=CC3=C(C=CC(=C3)Cl)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Polatuzumab Vedotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polatuzumab vedotin (marketed as Polivy®) is an antibody-drug conjugate (ADC) that has emerged as a significant therapeutic advancement in the treatment of certain B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular components, cellular interactions, and the cytotoxic processes it initiates. The information is intended for researchers, scientists, and professionals involved in drug development seeking a deep, technical understanding of this targeted therapy.

Molecular Structure and Components

This compound is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the CD79b antigen.[3][4] It consists of three primary components:

-

The Monoclonal Antibody (mAb): A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets human CD79b, a protein expressed on the surface of B-cells.[1][3]

-

The Cytotoxic Payload: Monomethyl auristatin E (MMAE), a synthetic and highly potent antimitotic agent.[5][6] Due to its high toxicity, MMAE cannot be administered as a standalone systemic drug.[5]

-

The Linker: A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PAB), connects the MMAE payload to the monoclonal antibody.[7] This linker is designed to be stable in the bloodstream and to be cleaved by lysosomal proteases upon internalization into the target cell.[5][7]

The average drug-to-antibody ratio (DAR) for this compound is approximately 3.5, meaning that, on average, each antibody molecule carries 3.5 molecules of MMAE.[1][3]

The Target: CD79b

CD79b is a transmembrane protein that forms a heterodimer with CD79a to create the signaling component of the B-cell receptor (BCR) complex.[8][9] This complex is crucial for B-cell development, activation, and survival.[8] CD79b is highly expressed on the surface of most mature B-cells and is present in over 95% of DLBCL cases, making it an ideal target for ADC-based therapies.[10][11] Its expression is largely restricted to the B-cell lineage, minimizing off-target toxicity to other tissues.[11]

The Cytotoxic Payload: Monomethyl Auristatin E (MMAE)

MMAE is a synthetic analog of the natural antimitotic agent dolastatin 10.[5] Its mechanism of action involves the inhibition of tubulin polymerization.[5][10] By binding to tubulin, MMAE disrupts the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[6][10] This disruption leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[12] MMAE is reported to be 100 to 1000 times more potent than doxorubicin, a conventional chemotherapy agent.[6]

Step-by-Step Mechanism of Action

The therapeutic effect of this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of malignant B-cells.

Step 1: Targeting and Binding Following intravenous infusion, this compound circulates in the bloodstream. The monoclonal antibody component recognizes and binds with high affinity to the CD79b protein on the surface of B-cell lymphoma cells.[12]

Step 2: Internalization Upon binding to CD79b, the entire ADC-antigen complex is rapidly internalized into the cell via endocytosis.[13][14]

Step 3: Lysosomal Trafficking and Linker Cleavage The internalized vesicle containing the ADC traffics to the lysosome.[15] The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.[5][7] This cleavage releases the active MMAE payload into the cytoplasm of the cancer cell.

Step 4: Cytotoxicity Once released, MMAE binds to tubulin, disrupting the microtubule network.[10] This leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing, and subsequently triggers apoptosis.[12]

Step 5: The Bystander Effect MMAE is a membrane-permeable molecule. After its release and induction of apoptosis in the target cell, some MMAE molecules can diffuse out of the dying cell and into the surrounding microenvironment. These released MMAE molecules can then be taken up by neighboring cancer cells, including those that may have low or no CD79b expression, and induce their death. This phenomenon, known as the bystander effect, enhances the anti-tumor activity of this compound, particularly in heterogeneous tumors.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 1.83 nM | Human | CD79b-expressing cells | [7] |

Table 2: In Vitro Cytotoxicity of this compound and MMAE

| Compound | Cell Line | Disease | IC50 Value | Reference |

| This compound | Ramos | Burkitt's Lymphoma | 0.071 ± 0.014 nM | FDA Label |

| MMAE | Ramos | Burkitt's Lymphoma | 0.075 ± 0.024 nM | FDA Label |

| MMAE | Jurkat | T-cell Leukemia | 0.13 ± 0.089 nM | FDA Label |

| This compound | Various DLBCL cell lines | DLBCL | Up to 20-fold reduction with sialylation inhibition |

Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of exposure.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Cytotoxicity Assay (MTT/WST-1 Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or free MMAE on cancer cell lines.

Methodology:

-

Cell Seeding: Plate DLBCL cells (e.g., Ramos, SU-DHL-4, OCI-Ly18) in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treatment: Prepare serial dilutions of this compound or MMAE in culture medium. Add the different concentrations to the wells. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Viable cells will cleave the tetrazolium salt to a soluble formazan dye.

-

-

Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 value.

Antibody Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of this compound upon binding to CD79b on the cell surface.

Methodology:

-

Cell Preparation: Harvest and wash CD79b-positive cells.

-

Antibody Binding: Incubate the cells with a fluorescently labeled this compound (or a primary anti-CD79b antibody followed by a fluorescently labeled secondary antibody) on ice to allow binding to the cell surface without internalization.

-

Internalization Induction: Shift the temperature to 37°C to initiate endocytosis and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes). A control group should remain on ice.

-

Surface Signal Quenching/Stripping:

-

Quenching: Add a quenching agent (e.g., trypan blue or an anti-fluorochrome antibody) to the cells to quench the fluorescence of the antibody remaining on the cell surface.

-

Acid Stripping: Alternatively, wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound antibody.

-

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The remaining fluorescence intensity represents the internalized antibody-drug conjugate.

-

Data Analysis: Calculate the percentage of internalization at each time point relative to the total bound antibody at time zero.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of MMAE released from target cells to kill neighboring antigen-negative cells.

Methodology:

-

Cell Labeling: Label the CD79b-positive (target) cells with one fluorescent dye (e.g., CellTracker Green) and the CD79b-negative (bystander) cells with another (e.g., CellTracker Red).

-

Co-culture Seeding: Seed the labeled target and bystander cells together in various ratios in 96-well plates.

-

Treatment: Treat the co-cultures with different concentrations of this compound. Include appropriate controls (e.g., untreated co-cultures, monocultures of each cell type with and without the ADC).

-

Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).

-

Imaging and Analysis:

-

Fluorescence Microscopy/High-Content Imaging: Acquire images of the co-cultures.

-

Flow Cytometry: Harvest the cells and analyze the viability of each cell population based on their distinct fluorescence.

-

-

Data Quantification: Quantify the number of viable target and bystander cells in each condition. A decrease in the number of viable bystander cells in the presence of target cells and this compound indicates a bystander effect.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: The multi-step mechanism of action of this compound.

Caption: A generalized workflow for a cytotoxicity assay.

Caption: Workflow for a co-culture bystander effect assay.

Conclusion

This compound exemplifies the precision of antibody-drug conjugate technology. Its multi-faceted mechanism of action, from highly specific targeting of CD79b to the potent intracellular delivery of MMAE and the subsequent bystander killing effect, provides a powerful strategy for treating B-cell malignancies. A thorough understanding of these core mechanisms is essential for the continued development and optimization of this and future generations of ADCs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound in Previously Untreated Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapy Detail [ckb.genomenon.com]

- 8. Spotlight on this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]

- 9. Pharmacokinetics of this compound in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 14. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Polatuzumab Vedotin and the CD79b Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polatuzumab vedotin is a first-in-class antibody-drug conjugate (ADC) that has significantly advanced the treatment landscape for B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] This technical guide provides an in-depth examination of its mechanism of action, focusing on its specific targeting of the CD79b component of the B-cell receptor (BCR) signaling pathway. The document details the molecular architecture of this compound, the intricate signaling cascade initiated by CD79b, and the process of drug delivery and cytotoxicity. Furthermore, it presents key quantitative data from pivotal clinical trials, detailed experimental protocols for relevant assays, and visual diagrams of the core biological and experimental processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound (marketed as Polivy™) is an antibody-drug conjugate meticulously engineered for targeted therapy against dividing B-cells.[1][3] It comprises three main components: a humanized monoclonal antibody that specifically targets CD79b, the potent anti-mitotic agent monomethyl auristatin E (MMAE), and a protease-cleavable linker that connects the antibody to the cytotoxic payload.[2][4] This design allows for the selective delivery of MMAE to B-cells expressing CD79b, a protein integral to the B-cell receptor complex, thereby minimizing systemic toxicity while maximizing anti-tumor efficacy.[3][5] The clinical development of this compound has led to its approval in combination with other agents for both newly diagnosed and relapsed or refractory DLBCL.[1][6][7]

The Molecular Target: CD79b and the B-Cell Receptor (BCR) Signaling Pathway

Structure and Function of CD79b

CD79b, also known as Igβ or B29, is a transmembrane protein that is a critical component of the B-cell receptor (BCR) complex.[8][9] It forms a disulfide-linked heterodimer with CD79a (Igα), and this CD79a/CD79b heterodimer is non-covalently associated with a membrane-bound immunoglobulin (mIg).[10][11] While the mIg component is responsible for antigen recognition, the CD79a/CD79b heterodimer is essential for the expression of the BCR on the cell surface and for transducing signals into the cell's interior upon antigen binding.[10][12] CD79b's expression is largely restricted to B-cells, making it an ideal target for targeted therapies.[2][12]

The BCR Signaling Cascade

The BCR signaling pathway is fundamental for B-cell development, activation, proliferation, and differentiation.[13][14] The process is initiated when an antigen binds to the mIg component of the BCR, leading to receptor clustering.[15] This aggregation triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) located in the cytoplasmic tails of CD79a and CD79b by Src-family kinases such as LYN.[10][14][16]

The phosphorylated ITAMs then serve as docking sites for spleen tyrosine kinase (Syk), which becomes activated and propagates the signal downstream.[14][17] This leads to the formation of a "signalosome," a complex of adaptor proteins and enzymes including Bruton's tyrosine kinase (BTK), phospholipase C gamma 2 (PLCγ2), and phosphoinositide 3-kinase (PI3K).[15][16] The activation of these molecules initiates several downstream signaling cascades:

-

PI3K-Akt Pathway: This pathway is crucial for promoting cell survival and proliferation.[13][16]

-

PLCγ2 Pathway: Activation of PLCγ2 leads to the generation of second messengers that increase intracellular calcium levels and activate protein kinase C (PKC), ultimately leading to the activation of transcription factors like NF-κB and NFAT.[14]

-

MAPK Pathway: This pathway, which includes ERK, is also activated and plays a role in cell proliferation and differentiation.[14][16]

In certain B-cell malignancies like the activated B-cell-like (ABC) subtype of DLBCL, mutations in CD79B can lead to chronic, antigen-independent activation of the BCR signaling pathway, which provides survival and proliferation advantages to the cancer cells.[16]

This compound: Mechanism of Action

The therapeutic effect of this compound is achieved through a multi-step, targeted process:

-

Binding and Internalization: The monoclonal antibody component of this compound binds with high specificity to the CD79b protein on the surface of B-cells.[3][18] Upon binding, the entire ADC-CD79b complex is rapidly internalized into the cell via endocytosis.[1][3]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes.[18] The acidic environment and lysosomal proteases cleave the valine-citrulline linker, releasing the cytotoxic MMAE payload into the cytoplasm.[2][3][19]

-

Microtubule Disruption and Apoptosis: The released MMAE exerts its potent anti-tumor effect by binding to tubulin and inhibiting microtubule polymerization.[5][20] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[2][3]

-

Immunogenic Cell Death (ICD): Some evidence suggests that MMAE-mediated cell death can be immunogenic, potentially altering the tumor microenvironment and enhancing the anti-tumor immune response.[21]

Quantitative Data Summary

The efficacy and safety of this compound have been established in several key clinical trials. The data below summarizes findings from the pivotal GO29365 study (in relapsed/refractory DLBCL) and the POLARIX study (in first-line DLBCL).

Table 1: Efficacy of this compound in Clinical Trials

| Clinical Trial | Treatment Arm | Indication | N | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| GO29365 [7] | Pola + BR | R/R DLBCL | 40 | 40% | 9.5 months | 12.4 months |

| BR alone | R/R DLBCL | 40 | 17.5% | 3.7 months | 4.7 months | |

| POLARIX [6][7] | Pola-R-CHP | 1L DLBCL | 440 | 77% (ORR: 89%) | 76.7% (at 2 years) | Not reached |

| R-CHOP | 1L DLBCL | 439 | 77% (ORR: 89%) | 70.2% (at 2 years) | Not reached | |

| *Data from Phase Ib/II portion of the study. ORR = Overall Response Rate.[22] |

Table 2: Pharmacokinetics of Unconjugated MMAE

| Parameter | Value |

| Cmax (at 1.8 mg/kg dose) [23] | 6.82 (± 4.73) ng/mL |

| Time to Cmax [23] | ~2.5 days |

| Terminal Half-life [23] | ~4 days |

| Systemic Exposure vs. acMMAE [5] | < 2% |

Table 3: Key Adverse Events (Grade ≥3) in the POLARIX Trial

| Adverse Event | Pola-R-CHP Arm | R-CHOP Arm |

| Peripheral Neuropathy [1] | 1.6% (Grade 3) | N/A |

| Febrile Neutropenia | 10.7% | 15.7% |

| Neutropenia | 28.5% | 30.8% |

| Thrombocytopenia | 4.1% | 2.5% |

| *Data derived from POLARIX study reports.[6][7] |

Experimental Protocols

Protocol: Flow Cytometry for CD79b Surface Expression

This protocol outlines a general procedure for quantifying CD79b expression on B-cell lymphoma cells.

-

Cell Preparation:

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add a pre-titered amount of fluorochrome-conjugated anti-CD79b antibody (e.g., clone CB3-1 or SN8).[24][26]

-

Include other antibodies for B-cell identification, such as anti-CD19 and anti-CD20.[25]

-

Vortex gently and incubate for 20-30 minutes at room temperature, protected from light.[24][26]

-

-

Red Blood Cell Lysis (if using whole blood):

-

Wash and Resuspend:

-

Data Acquisition and Analysis:

-

Acquire data on a calibrated flow cytometer.

-

Gate on the lymphocyte population using forward and side scatter, then on the CD19+ B-cell population.

-

Quantify the geometric mean fluorescence intensity (gMFI) of the CD79b signal on the gated B-cell population.[27]

-

Protocol: In Vitro Cytotoxicity Assay

This protocol measures the ability of this compound to induce cell death in CD79b-expressing cell lines.

-

Cell Seeding:

-

Culture CD79b-positive lymphoma cell lines (e.g., SU-DHL-4, DB) in appropriate media.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound, unconjugated MMAE (as a positive control), and a non-targeting ADC (as a negative control) in culture media.

-

Add 100 µL of the drug dilutions to the appropriate wells to achieve the final desired concentrations. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Assessment:

-

Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the drug concentration.

-

Calculate the IC50 (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression curve fit.

-

Protocol: Phospho-flow Cytometry for BCR Signaling

This protocol assesses the activation of downstream signaling proteins following BCR stimulation.[10]

-

Cell Preparation and Resting:

-

Prepare a single-cell suspension of B-cells at 1 x 10^7 cells/mL and allow them to rest for 15-30 minutes at 37°C.[10]

-

-

Stimulation:

-

Stimulate the cells by adding an anti-IgM or anti-IgG antibody (e.g., 10-20 µg/mL) for a short duration (e.g., 4-15 minutes) at 37°C.[10] Include an unstimulated control.

-

-

Fixation:

-

Immediately stop the stimulation by adding paraformaldehyde to a final concentration of 1.6-2% and incubate for 10 minutes at room temperature.[10]

-

-

Permeabilization:

-

Wash the fixed cells and permeabilize them by adding ice-cold methanol (B129727) and incubating on ice or at -20°C.

-

-

Intracellular Staining:

-

Wash the permeabilized cells to remove the methanol.

-

Stain the cells with fluorochrome-conjugated antibodies against phosphorylated signaling proteins (e.g., phospho-Syk, phospho-PLCγ2, phospho-ERK) and surface markers (e.g., CD19).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity of the phospho-specific antibodies within the B-cell population to compare the phosphorylation status between stimulated and unstimulated cells.

-

Mechanisms of Resistance

Despite the efficacy of this compound, resistance can develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

Target Downregulation: The primary mechanism of resistance is the downregulation of CD79b expression on the surface of malignant B-cells.[27] A minimal expression threshold is required for the ADC to be effective.[27]

-

Payload Resistance: Resistance to the MMAE payload itself can occur.[27] This can be mediated by the upregulation of drug efflux pumps, such as MDR1 (multidrug resistance protein 1), which actively transport MMAE out of the cell.[28][29]

-

Alterations in Apoptotic Pathways: Changes in the expression of anti-apoptotic proteins, such as a decrease in the pro-apoptotic protein Bim, have been identified as a potential resistance mechanism.[28][29]

Conclusion

This compound represents a significant achievement in the targeted therapy of B-cell malignancies. Its efficacy is rooted in the specific targeting of CD79b, a key component of the B-cell receptor, and the subsequent intracellular delivery of the potent cytotoxic agent MMAE. This technical guide has provided a detailed overview of the CD79b signaling pathway, the multi-step mechanism of action of this compound, key clinical data, and essential experimental protocols. A thorough understanding of these elements is vital for the ongoing research and development of novel therapeutic strategies to further improve outcomes for patients with B-cell lymphomas and to overcome emerging mechanisms of resistance.

References

- 1. POLIVY® (this compound-piiq) Mechanism of Action [polivy-hcp.com]

- 2. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]

- 3. droracle.ai [droracle.ai]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Pharmacokinetics of this compound in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Learn About The Benefits And Risks of POLIVY® (this compound-piiq) plus R-CHP [polivy.com]

- 7. This compound for the Front-Line Treatment of Diffuse Large B-Cell Lymphoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD79B - Wikipedia [en.wikipedia.org]

- 9. genecards.org [genecards.org]

- 10. Mechanism of CD79A and CD79B support for IgM+ B cell fitness through BCR surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. sinobiological.com [sinobiological.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 16. cusabio.com [cusabio.com]

- 17. cusabio.com [cusabio.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 21. library.ehaweb.org [library.ehaweb.org]

- 22. Spotlight on this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]

- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 24. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. bdbiosciences.com [bdbiosciences.com]

- 27. Frontiers | Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies [frontiersin.org]

- 28. tandfonline.com [tandfonline.com]

- 29. Efficacy of retreatment with this compound in combination with rituximab in this compound-resistant DLBCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Development of Polatuzumab Vedotin: A Technical Guide

Polatuzumab vedotin (marketed as Polivy®) is an antibody-drug conjugate (ADC) that has emerged as a significant therapeutic agent in the treatment of B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides an in-depth overview of the preclinical development of this compound, focusing on its mechanism of action, efficacy, safety profile, and the experimental methodologies that underpinned its progression to clinical trials.

Molecular Structure and Components

This compound is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the CD79b antigen.[4][5] The ADC is composed of three main components: a humanized monoclonal antibody, a cytotoxic payload, and a cleavable linker.[6][7][8]

-

Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets human CD79b, a component of the B-cell receptor.[4][6][9][10] CD79b is highly expressed on the surface of most B-cell non-Hodgkin lymphomas.[3][11]

-

Cytotoxic Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][11][12][13]

-

Linker: A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PAB), connects the antibody to the MMAE payload.[4][6][9] This linker is designed to be stable in the bloodstream and to be cleaved by lysosomal enzymes upon internalization into the target cell.[6][11]

The average drug-to-antibody ratio (DAR) for this compound is approximately 3.5 to 3.7 molecules of MMAE per antibody molecule.[6][10][14]

References

- 1. natboard.edu.in [natboard.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A real-world pharmacovigilance study of this compound based on the FDA adverse event reporting system (FAERS) [frontiersin.org]

- 4. Integrated summary of immunogenicity of this compound in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. roche.com [roche.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Profile of this compound in the Treatment of Patients with Relapsed/Refractory Non-Hodgkin Lymphoma: A Brief Report on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. adcreview.com [adcreview.com]

Structure and function of polatuzumab vedotin antibody-drug conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polatuzumab vedotin (marketed as Polivy®) is an antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of B-cell malignancies. It is approved for the treatment of adult patients with relapsed or refractory (R/R) diffuse large B-cell lymphoma (DLBCL) and for previously untreated DLBCL in certain combinations. This technical guide provides an in-depth overview of its molecular architecture, mechanism of action, key preclinical and clinical data, and the experimental protocols used for its characterization.

Molecular Structure and Components

This compound is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the CD79b antigen. It consists of three primary components: a humanized monoclonal antibody, a cleavable linker, and a microtubule-disrupting payload. The approximate molecular weight of the conjugate is 150 kDa.

-

Monoclonal Antibody (mAb): Polatuzumab

-

Type: Humanized Immunoglobulin G1 (IgG1).

-

Target: It specifically binds to CD79b, a transmembrane protein that is a component of the B-cell receptor (BCR) complex.

-

Significance: CD79b is expressed on the surface of mature B-cells and is present in over 95% of DLBCL cases, making it an ideal target for directing therapy to malignant lymphocytes while sparing most other cell types.

-

-

Cytotoxic Payload: Monomethyl Auristatin E (MMAE)

-

Type: A synthetic, potent antimitotic agent derived from dolastatin 10.

-

Function: MMAE inhibits cell division by binding to tubulin and disrupting the polymerization of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

-

Linker: Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB)

-

Type: A protease-cleavable linker.

-

Function: This linker covalently attaches the MMAE payload to the polatuzumab antibody. It is designed to be highly stable in the bloodstream, minimizing premature release of the toxic payload. Upon internalization of the ADC into the target cell's lysosomes, the valine-citrulline (vc) component is efficiently cleaved by lysosomal proteases like cathepsin B, releasing the active MMAE drug inside the cell.

-

The final conjugate has an average drug-to-antibody ratio (DAR) of approximately 3.5 molecules of MMAE attached to each antibody molecule.

Mechanism of Action

The therapeutic effect of this compound is achieved through a multi-step, targeted process that begins with binding to the cancer cell surface and culminates in apoptosis.

-

Binding: The polatuzumab antibody component of the ADC binds with high specificity to the CD79b protein on the surface of malignant B-cells.

-

Internalization: Upon binding, the entire ADC-CD79b complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Linker Cleavage: Inside the acidic, enzyme-rich environment of the lysosome, proteases (specifically cathepsin B) recognize and cleave the valine-citrulline motif of the linker.

-

Payload Release: This cleavage releases the active, cell-permeable MMAE payload from the antibody into the cytoplasm.

-

Microtubule Disruption: Free MMAE binds to tubulin, a key protein component of microtubules. This action inhibits tubulin polymerization, disrupting the cellular microtubule network.

-

Cell Cycle Arrest & Apoptosis: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).

A Technical Deep Dive into Monomethyl Auristatin E (MMAE): The Cytotoxic Core of Polatuzumab Vedotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Monomethyl Auristatin E (MMAE), a potent antineoplastic agent and the cytotoxic payload of the antibody-drug conjugate (ADC), Polatuzumab vedotin. We will dissect its mechanism of action, from the targeted delivery system to the molecular cascade inducing apoptosis, supported by quantitative data, detailed experimental methodologies, and visualizations of the core pathways.

Introduction: The "Armed Antibody" Concept

Antibody-drug conjugates represent a strategic evolution in oncology, designed to merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] this compound is an ADC that targets CD79b, a component of the B-cell receptor complex expressed on the surface of malignant B-cells.[2][3][4][5] It is armed with MMAE, a synthetic analog of the natural marine product dolastatin 10.[1][6] Due to its extreme potency—up to 1000 times greater than conventional chemotherapeutics like doxorubicin—MMAE is too toxic for systemic administration alone.[1] However, by conjugating it to a targeting antibody via a cleavable linker, its cytotoxic power can be unleashed specifically within cancer cells, minimizing off-target toxicity.[7][8]

The Multi-Step Mechanism of Action

The therapeutic effect of this compound is a highly orchestrated process, ensuring the MMAE payload is released predominantly inside the target cancer cell.

-

Binding and Internalization: The this compound ADC circulates systemically until its antibody component recognizes and binds to the CD79b antigen on a malignant B-cell.[3][9][10]

-

Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized into the cell via endocytosis.[9][10][11] The resulting endosome then traffics and fuses with a lysosome.[1][3]

-

Linker Cleavage & Payload Release: The acidic environment and proteolytic enzymes, such as Cathepsin B, within the lysosome cleave the specialized valine-citrulline (vc) peptide linker that attaches MMAE to the antibody.[2][3][7] This cleavage releases the active, unmodified MMAE into the cytoplasm of the cell.[11][12]

Below is a diagram illustrating this targeted delivery and activation mechanism.

Intracellular Cytotoxicity of MMAE

Once liberated in the cytoplasm, MMAE executes its potent antimitotic function through a well-defined signaling cascade.

-

Tubulin Polymerization Inhibition: MMAE binds to tubulin, the protein subunit that polymerizes to form microtubules.[1][7] This binding physically prevents the assembly of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division.[8][13][14]

-

Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, halting the cell cycle in the G2/M phase.[1][14] Unable to properly segregate chromosomes, the cell cannot proceed through mitosis.

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers a programmed cell death pathway known as apoptosis, often termed "mitotic catastrophe".[1][15] This process is mediated by the activation of a cascade of cysteine proteases called caspases. Initiator caspases (e.g., Caspase-9) are activated, which in turn cleave and activate executioner caspases (e.g., Caspase-3).[10][16]

-

Execution of Apoptosis: Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[10][16][17] The cleavage and inactivation of PARP is a hallmark of apoptosis, leading to the systematic dismantling of the cell.[17]

-

Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells.[1][3] This "bystander effect" is a significant advantage for treating heterogeneous tumors where not all cells express the target antigen.

The intracellular signaling pathway of MMAE is visualized below.

Quantitative Data

The potency and pharmacokinetic profile of MMAE are critical to its function as an ADC payload.

In Vitro Cytotoxicity of MMAE

The half-maximal inhibitory concentration (IC50) quantifies the potency of a compound. Free MMAE consistently demonstrates potent cytotoxicity across a range of B-cell lymphoma cell lines, with IC50 values typically in the low nanomolar to picomolar range.

| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference(s) |

| DoHH2 | Diffuse Large B-Cell Lymphoma | 0.02 µg/ml (~27.8 nM) | [7] |

| Granta 519 | Mantle Cell Lymphoma | 0.057 µg/ml (~79.4 nM) | [7] |

| Ramos | Burkitt's Lymphoma | 0.099 - 1.348 nM | [7][8] |

| U-2932 | Diffuse Large B-Cell Lymphoma | 0.33 ng/ml (~0.46 nM) | [4] |

| SUDHL-2 | Diffuse Large B-Cell Lymphoma | 0.50 ng/ml (~0.70 nM) | [4] |

| Toledo | Diffuse Large B-Cell Lymphoma | 0.87 ng/ml (~1.21 nM) | [4] |

| SKBR3 | Breast Cancer | Potent inhibition observed | [18] |

| HEK293 | Kidney Cancer | Potent inhibition observed | [18] |

| *Note: IC50 values for ADCs, not free MMAE, but demonstrate sensitivity. |

Preclinical Pharmacokinetic Parameters of MMAE

Pharmacokinetic (PK) studies in animal models reveal that while free MMAE is rapidly cleared from plasma, it achieves extensive and prolonged distribution in tissues.

| Species | Parameter | Value | Key Observation | Reference(s) |

| Mouse | Plasma Clearance | Rapid | Only 0.3% of injected dose remains in plasma after 5 min. | [6] |

| Mouse | Tissue Distribution | Extensive & Prolonged | Tissue-to-plasma AUC ratios >20 in highly perfused organs (liver, lung, kidney). | [6] |

| Mouse | Tumor Exposure | High | 8-fold higher exposure in tumor tissue compared to plasma. | [6] |

| Cynomolgus Monkey | Distribution Half-life (t½) | 0.027 hours | Rapid distribution out of the central compartment. | [1] |

| Cynomolgus Monkey | Elimination Half-life (t½) | 29.9 hours | Slower elimination phase after initial distribution. | [1] |

| Cynomolgus Monkey | Volume of Distribution (Vmp) | 88.4 L | Indicates widespread distribution into peripheral tissues. | [1] |

Key Experimental Protocols

The following sections provide generalized methodologies for the core assays used to characterize the activity of MMAE.

In Vitro Cytotoxicity Assay (MTS/MTT Method)

This assay determines the concentration of MMAE required to inhibit cell proliferation by 50% (IC50).

-

Objective: To quantify the cytotoxic potency of free MMAE.

-

Principle: Colorimetric assays where a tetrazolium salt (MTS or MTT) is reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of color is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate lymphoma cells (e.g., Ramos, DoHH2) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow cells to acclimate.[7]

-

Compound Treatment: Prepare serial dilutions of MMAE in complete culture medium. Add the diluted MMAE to the wells, ensuring a final volume of 100-200 µL. Include untreated wells as a negative control and wells with no cells as a background control.

-

Incubation: Incubate the plates for a period of 72 hours at 37°C in a 5% CO2 incubator.[7]

-

Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.[19] Incubate for 2-4 hours. For MTT, a solubilization step with DMSO is required after incubation.[3][19]

-

Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[3][7]

-

Data Analysis: Subtract the background absorbance from all wells. Normalize the data by setting the absorbance of untreated cells to 100% viability. Plot the percent viability against the log-transformed concentration of MMAE. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[4]

-

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of MMAE on the assembly of tubulin dimers into microtubules.

-

Objective: To confirm that MMAE inhibits tubulin polymerization.

-

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340-350 nm over time.[20][21][22]

-

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, purified porcine or bovine brain tubulin (>99% pure) in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP (1 mM).[21][23] Prepare various concentrations of MMAE and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor).

-

Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the tubulin solution to wells containing either MMAE, control compounds, or buffer alone.[20]

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm kinetically, with readings taken every 30-60 seconds for 60-90 minutes.[21][22]

-

Data Analysis: Plot the absorbance (OD 340 nm) versus time. Compare the polymerization curves of MMAE-treated samples to the negative (buffer) and positive (nocodazole) controls. Inhibition is observed as a suppression of the rate and extent of the absorbance increase.[24]

-

Cell Cycle Analysis via Flow Cytometry

This method quantifies the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M), allowing for the direct measurement of G2/M arrest induced by MMAE.

-

Objective: To demonstrate that MMAE causes cell cycle arrest at the G2/M phase.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI) or DAPI, is used to stain fixed and permeabilized cells.[25] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that distinguishes cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[26][27]

-

Methodology:

-

Cell Treatment: Culture cells (e.g., 1-2 x 10^6 cells) with a low concentration of MMAE (e.g., 2-10 nM) or a vehicle control for 24 hours.[5][15]

-

Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.[25]

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000-20,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a DNA content histogram. Quantify the percentage of cells in the G1, S, and G2/M phases. Compare the cell cycle distribution of MMAE-treated cells to control cells to show an accumulation in the G2/M peak.[5]

-

Apoptosis Detection via Western Blot

This technique detects key protein markers of apoptosis, such as the cleavage of caspases and PARP.

-

Objective: To confirm that MMAE-induced cell death occurs via apoptosis.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to apoptotic proteins. The activation of Caspase-3 and the cleavage of its substrate, PARP, are hallmark indicators of apoptosis.[10][16][28][29]

-

Methodology:

-

Cell Lysis: Treat cells with MMAE for various time points (e.g., 24, 48, 72 hours).[15] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17][30]

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).[10][16]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[30]

-

Data Analysis: The appearance of bands corresponding to cleaved Caspase-3 (~17 kDa) and cleaved PARP (~89 kDa) in MMAE-treated samples, but not in controls, confirms the activation of the apoptotic pathway.[28]

-

Conclusion

Monomethyl Auristatin E is a highly potent cytotoxic agent that forms the lethal core of the antibody-drug conjugate this compound. Its efficacy is rooted in a sophisticated, multi-step mechanism that ensures targeted delivery to malignant B-cells and subsequent intracellular release. Once inside the cell, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis through the caspase cascade. The quantitative data underscores its sub-nanomolar potency, and established experimental protocols provide a robust framework for its continued study. A thorough understanding of MMAE's mechanism, properties, and the methods used to characterize it is essential for researchers working to optimize current ADC therapies and develop the next generation of targeted cancer treatments.

References

- 1. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Integrated summary of immunogenicity of this compound in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. abscience.com.tw [abscience.com.tw]

- 21. interchim.fr [interchim.fr]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. miltenyibiotec.com [miltenyibiotec.com]

- 28. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 29. youtube.com [youtube.com]

- 30. benchchem.com [benchchem.com]

CD79b as a Therapeutic Target in B-Cell Malignancies: A Technical Guide

Executive Summary

CD79b, a critical signaling component of the B-cell receptor (BCR) complex, has emerged as a highly promising therapeutic target for B-cell malignancies. Its B-cell lineage-specific expression and rapid internalization upon antibody binding make it an ideal candidate for targeted therapies, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of CD79b's biological role, its expression across various B-cell cancers, and the current landscape of therapeutic strategies targeting this protein. We present a comprehensive summary of clinical and preclinical data, detailed experimental protocols for CD79b analysis, and visualizations of key biological pathways and experimental workflows to support researchers and drug development professionals in this field.

Introduction to CD79b in B-Cell Malignancies

Structure and Function of the B-Cell Receptor (BCR) Complex

The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating B-cell activation, proliferation, and differentiation.[1] The BCR is a multimeric protein complex composed of a membrane-bound immunoglobulin (mIg) molecule, which provides antigen specificity, and a non-covalently associated heterodimer of CD79a (Igα) and CD79b (Igβ).[2][3] This CD79a/CD79b heterodimer is essential for the surface expression of the mIg and for signal transduction.[3][4] Both CD79a and CD79b are transmembrane proteins belonging to the immunoglobulin superfamily, featuring an extracellular domain, a transmembrane domain, and a cytoplasmic tail containing Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[1][5]

The Role of CD79b in BCR Signaling

Upon antigen binding to the mIg component of the BCR, a conformational change induces the phosphorylation of tyrosine residues within the ITAMs of CD79a and CD79b by Src-family kinases such as LYN.[5][6] This phosphorylation event creates docking sites for spleen tyrosine kinase (Syk), which, upon binding, becomes activated and initiates a cascade of downstream signaling events.[1][5] These signaling pathways include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear Factor-κB (NF-κB) pathway.[1][5] Collectively, these pathways regulate crucial cellular processes including B-cell survival, proliferation, and differentiation into antibody-secreting plasma cells.[1]

CD79b as a Therapeutic Target

Several characteristics make CD79b an attractive target for therapies against B-cell malignancies:

-

B-Cell Specificity: CD79b expression is largely restricted to the B-cell lineage, from early pro-B cells to mature B cells, but is absent on hematopoietic stem cells and plasma cells.[7] This specificity minimizes the potential for off-target toxicity to other tissues.

-

High Expression in Malignancies: CD79b is expressed in the majority of B-cell non-Hodgkin lymphomas (NHL), including over 95% of diffuse large B-cell lymphoma (DLBCL) cases.[8][9]

-

Rapid Internalization: Upon binding to an antibody, the BCR complex, including CD79b, is rapidly internalized and trafficked to lysosomes.[10] This mechanism is ideal for the delivery of cytotoxic payloads via ADCs.

Expression of CD79b in B-Cell Malignancies

The expression of CD79b varies across different subtypes of B-cell malignancies. Quantitative assessment of its surface expression is crucial for patient selection and predicting response to targeted therapies.

Expression Across Different B-Cell Lymphoma Subtypes

Flow cytometry and immunohistochemistry (IHC) are standard methods to evaluate CD79b expression. Studies have shown heterogeneous expression levels, which can have prognostic implications. For instance, lower CD79b expression has been observed in the Activated B-Cell-like (ABC) subtype of DLBCL, which is associated with a poorer prognosis.[11][12]

| Malignancy Subtype | Detection Method | Cohort Size (n) | Key Findings | Reference(s) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Flow Cytometry | 127 | Median expression of 75% on pathological cells; 53.5% of cases showed strong positivity (>70% of cells). | [7] |

| DLBCL (ABC vs. GCB) | Immunohistochemistry (H-score) | 576 | ABC-DLBCL showed significantly lower CD79B expression than GCB-DLBCL. Low expression correlated with poorer OS. | [11] |

| Primary Mediastinal B-cell Lymphoma (PMBCL) | Flow Cytometry | - | Significantly lower surface CD79b expression compared to other aggressive B-cell lymphomas (median 0.8% vs. 80%). | [7][11] |

| Chronic Lymphocytic Leukemia (CLL) | Flow Cytometry | 40 | Expression was absent in 42.5% of cases and low in 50% of cases, contrasting with high expression in normal B cells. | [13] |

| Small Lymphocytic Lymphoma (SLL) | Flow Cytometry | - | SLL demonstrates significantly higher expression of CD79b compared to CLL. | [14] |

| Benign Reactive Hyperplasia (BRH) | Flow Cytometry | 16 | Normal polyclonal B cells showed high and consistent CD79b expression (median 94.7%). | [7] |

Therapeutic Strategies Targeting CD79b

The unique characteristics of CD79b have led to the development of several therapeutic modalities, most notably ADCs and, more recently, CAR T-cell therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that targets a specific tumor-associated antigen. The rapid internalization of CD79b makes it an excellent target for this approach.

Polatuzumab vedotin (Polivy®) is an ADC composed of a humanized IgG1 monoclonal antibody targeting human CD79b, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[9] Upon internalization and lysosomal degradation, MMAE is released, leading to cell cycle arrest and apoptosis.[9] It has been approved for use in combination with bendamustine (B91647) and rituximab (B1143277) (BR) for patients with relapsed/refractory (R/R) DLBCL and more recently as part of a frontline regimen (Pola-R-CHP).[8][15]

DCDS0780A is another anti-CD79b ADC that conjugates MMAE to a humanized IgG1 antibody. It utilizes THIOMAB™ technology to create a homogeneous ADC with a consistent drug-to-antibody ratio (DAR) of two.[16] This contrasts with this compound, which has a heterogeneous drug load.[16] A Phase 1 study showed promising antitumor activity in R/R B-NHL, though dose escalation was limited by ocular toxicities.[16][17]

Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR T-cell therapy involves genetically modifying a patient's T cells to express a chimeric antigen receptor that recognizes a specific tumor antigen. Preclinical studies are exploring the efficacy of CAR T-cells targeting CD79b. This approach is particularly promising for patients who have relapsed after CD19-targeted therapies due to antigen loss, as CD19 downregulation does not appear to affect CD79b surface expression.[18]

Clinical and Preclinical Data

Clinical Trial Data for CD79b-Targeting ADCs

The efficacy of this compound and DCDS0780A has been evaluated in several clinical trials, demonstrating significant anti-tumor activity in heavily pretreated patient populations.

| Therapy (Trial/Study) | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Key Findings & Reference(s) |

| This compound + BR (GO29365) | R/R DLBCL (transplant-ineligible) | 40 | 45% | 40% | Significantly improved PFS, OS, and CR rates compared to BR alone.[8][15] |

| This compound + R-CHP (POLARIX) | 1L DLBCL | 440 | 94% (evaluable pts) | 76% (evaluable pts) | Met primary endpoint of improved PFS over standard R-CHOP.[10] |

| DCDS0780A (Phase 1) | R/R B-NHL (41 with DLBCL) | 60 | 47% | 28% | Showed deep responses, but dose limited by ocular toxicity. Recommended Phase 2 dose is 4.8 mg/kg.[16][17][19] |

| This compound (Real-world) | R/R DLBCL (heavily pretreated) | 47 | 61% | 40% | Confirmed efficacy in a real-world compassionate use setting.[1] |

Preclinical Data for CD79b-Targeting Therapies

Preclinical models have been instrumental in validating CD79b as a target and evaluating novel therapeutic constructs.

| Therapy Type | Model System | Key Findings | Reference(s) |

| Anti-CD79b ADC (this compound) | BCP-ALL Patient-Derived Xenografts (PDX) | Significantly diminished overall leukemia burden, reduced CNS involvement, and prolonged mouse survival in sCD79b+ models. | [20] |

| Anti-CD79b CAR T-Cells | B-cell Lymphoma Xenograft Models (cell line and PDX) | Highly efficient at eradicating established lymphoma tumors, including CD19- models, with robust cytotoxic activity. | [21] |

| Anti-CD79b CAR T-Cells (novel constructs) | NHL in vitro and in vivo models | Novel CARs (CARLY3) showed high affinity, specificity, and superior in vivo efficacy compared to other constructs. | [9][22] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of CD79b expression and the efficacy of targeted therapies.

Immunohistochemistry (IHC) for CD79b Detection

This protocol provides a general framework for detecting CD79b in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize FFPE sections (4-5 µm) in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a 1mM EDTA buffer in 10mM Tris (pH 8.5-9.0) at 120°C for 3-15 minutes.[23][24]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a protein block (e.g., serum-free) for 20 minutes.

-

Primary Antibody Incubation: Incubate with a primary anti-CD79b monoclonal antibody (e.g., clone AT107-2 or OTI9H8) at an optimized dilution (e.g., 1:2000) for 60 minutes at room temperature or overnight at 4°C.[11][24][25]

-

Detection System: Apply a polymer-based detection system (e.g., HRP-polymer) for 30-60 minutes.

-

Chromogen: Develop with a suitable chromogen such as DAB (3,3'-diaminobenzidine) until desired stain intensity is reached.

-

Counterstaining: Counterstain with hematoxylin, dehydrate, and mount.

-

Scoring: Evaluate expression using an H-score (Histoscore), calculated as: H-score = Σ (I × Pi), where 'I' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells (0-100) at that intensity. The final score ranges from 0 to 300.[11]

Flow Cytometry for CD79b Expression Analysis

This protocol outlines the quantification of surface and intracellular CD79b on B-cells from single-cell suspensions (e.g., lymph node biopsies or peripheral blood).

-

Cell Preparation: Prepare a single-cell suspension from the tissue sample. For blood, perform red blood cell lysis. Wash cells and resuspend in flow cytometry buffer (e.g., PBS + 1% BSA).

-

Surface Staining: Aliquot approximately 1x10⁶ cells per tube. Add a cocktail of fluorochrome-conjugated antibodies, including anti-CD19 (to identify B-cells), anti-CD45 (for gating hematopoietic cells), and anti-CD79b (e.g., clone CB3-1).[7][13] Incubate for 20-30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with flow cytometry buffer to remove unbound antibodies.

-

Permeabilization (for intracellular staining): If assessing intracellular CD79b, fix and permeabilize the cells using a commercial kit (e.g., IntraPrep) according to the manufacturer's instructions.

-

Intracellular Staining: Add the anti-CD79b antibody to the permeabilized cells and incubate as in step 2.

-

Final Wash and Acquisition: Wash the cells and resuspend in buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the lymphocyte population using FSC/SSC, then on CD45+ cells, and finally on the CD19+ B-cell population. Analyze the expression (percentage positive and Mean Fluorescence Intensity - MFI) of CD79b on the gated B-cell population.[7]

In Vitro Cell Viability (MTT) Assay for ADC Potency

This colorimetric assay measures cell metabolic activity to determine the cytotoxic effect of an ADC on target cell lines.

-

Cell Seeding: Seed target B-cell lymphoma cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂).

-

ADC Treatment: Prepare serial dilutions of the anti-CD79b ADC in culture medium. Add 100 µL of the diluted ADC to the appropriate wells. Include untreated cells (medium only) as a negative control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) to allow the ADC to exert its effect.[26]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[26][27]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for at least 2 hours at room temperature in the dark.[26][27]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).[27]

In Vivo B-Cell Lymphoma Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of a CD79b-targeting therapy in an immunodeficient mouse model.

-

Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice, 6-8 weeks old).

-

Cell Inoculation: Subcutaneously inoculate 5-20 x 10⁶ B-cell lymphoma cells (resuspended in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 × Length × Width²).[28]

-

Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=6-10 mice per group).

-

Treatment Administration: Administer the therapeutic agent (e.g., anti-CD79b ADC) via an appropriate route (typically intravenous injection) at a specified dose and schedule (e.g., once weekly for 3 weeks). Include control groups receiving a vehicle control or a non-targeting control ADC.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint, where mice are euthanized when tumors reach a predetermined maximum size or show signs of distress.

-

Terminal Analysis: At the end of the study, tumors and organs may be harvested for further analysis (e.g., IHC, biomarker analysis).

Future Directions and Conclusion

CD79b has been clinically validated as a safe and effective therapeutic target in B-cell malignancies. The success of this compound has paved the way for further exploration of CD79b-directed therapies. Future research will likely focus on:

-

Novel ADC Constructs: Developing ADCs with alternative linkers and more potent payloads to improve the therapeutic index and overcome resistance mechanisms.

-

Combination Therapies: Investigating the synergistic effects of combining CD79b-targeted agents with other novel therapies, such as bispecific antibodies and other small molecule inhibitors.

-

CAR T-Cell Development: Advancing CD79b-targeting CAR T-cells into clinical trials, potentially offering a new option for patients who have failed CD19-directed immunotherapies.

-

Biomarker Development: Refining the use of CD79b expression levels and potential mutations as predictive biomarkers to better select patients who will benefit most from these targeted therapies.

References

- 1. targetedonc.com [targetedonc.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of CD79A and CD79B support for IgM+ B cell fitness through BCR surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD79 - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. youtube.com [youtube.com]

- 7. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Preclinical development of three novel CARs targeting CD79b for the treatment of non-Hodgkin's lymphoma and characterization of the loss of the target antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spotlight on this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]

- 11. researchgate.net [researchgate.net]

- 12. Correlation with CD79B expression and clinicopathological parameters including cell of origin, CD79A and CD19 expression, and CD79B mutation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Possible role of CD22, CD79b and CD20 expression in distinguishing small lymphocytic lymphoma from chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-world Outcomes of Relapsed/Refractory Diffuse Large B-cell Lymphoma Treated With this compound-based Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-CD79B Antibody–Drug Conjugate DCDS0780A in Patients with B-Cell Non-Hodgkin Lymphoma: Phase 1 Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-CD79B Antibody-Drug Conjugate DCDS0780A in Patients with B-Cell Non-Hodgkin Lymphoma: Phase 1 Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chimeric antigen receptor T cells targeting CD79b show efficacy in lymphoma with or without co-targeting CD19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Collection - Data from Anti-CD79B AntibodyâDrug Conjugate DCDS0780A in Patients with B-Cell Non-Hodgkin Lymphoma: Phase 1 Dose-Escalation Study - Clinical Cancer Research - Figshare [figshare.com]

- 20. Preclinical Evidence for the Efficacy of CD79b Immunotherapy in B-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chimeric antigen receptor T cells to target CD79b in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jitc.bmj.com [jitc.bmj.com]

- 23. CD79B Monoclonal Antibody (OTI8A12) (CF810502) [thermofisher.com]

- 24. CD79B Monoclonal Antibody (OTI9H8) (TA810481) [thermofisher.com]

- 25. CD79 Expression Is Associated with Cell-of-Origin and Outcome in Diffuse Large B-Cell Lymphoma | Blood | American Society of Hematology [ashpublications.org]

- 26. benchchem.com [benchchem.com]

- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Polatuzumab Vedotin on Lymphoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of polatuzumab vedotin, an antibody-drug conjugate (ADC), on various lymphoma cell lines. It is designed to be a comprehensive resource, detailing the mechanism of action, experimental protocols for assessing cytotoxicity, and a summary of its effects on cell signaling pathways.

Introduction to this compound

This compound is a targeted therapy designed for B-cell malignancies. It consists of a humanized monoclonal antibody directed against CD79b, a component of the B-cell receptor (BCR), conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1] CD79b is an ideal target as it is expressed on the surface of the vast majority of B-cell non-Hodgkin's lymphomas.[2] The ADC is designed to selectively deliver MMAE to malignant B-cells, thereby minimizing systemic toxicity.[3]

Mechanism of Action

The cytotoxic effect of this compound is a multi-step process initiated by the binding of the antibody component to CD79b on the surface of lymphoma cells.[4]

-

Binding and Internalization: The this compound-CD79b complex is internalized into the cell via endocytosis.[3]

-

Lysosomal Trafficking and Cleavage: Once inside the cell, the complex is trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker connecting the antibody to MMAE is cleaved by proteases.[3]

-

MMAE-Mediated Cytotoxicity: The released MMAE is then free to bind to tubulin, a critical component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][6]

dot

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated across a range of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of the drug.

| Cell Line | Lymphoma Subtype | IC50 (ng/mL) | Reference |

| Sensitive Lines | |||

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | < 10 | [7] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (GCB) | < 10 | [7] |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma (GCB) | ~10 | [7] |

| HBL-1 | Diffuse Large B-cell Lymphoma (ABC) | ~10 | [7] |

| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | ~10 | [7] |

| Resistant Lines | |||

| OCI-Ly3 | Diffuse Large B-cell Lymphoma (ABC) | > 1000 | [7] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC) | > 1000 | [7] |

| SU-DHL-8 | Diffuse Large B-cell Lymphoma (GCB) | > 1000 | [7] |

Note: GCB refers to Germinal Center B-cell-like and ABC refers to Activated B-cell-like subtypes of DLBCL.

Experimental Protocols

Cell Viability Assays (e.g., MTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate lymphoma cell lines in 96-well plates at a predetermined optimal density.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or an isotype control antibody-drug conjugate. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.

dot

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Treatment: Treat lymphoma cells with this compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

dot

References

- 1. Clinical Review - this compound (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. B cell Receptor Signaling in Diffuse Large B cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 6. Chronic Active B Cell Receptor Signaling in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Bystander Effect of Polatuzumab Vedotin: A Technical Guide for Heterogeneous Tumor Models

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Polatuzumab vedotin is an antibody-drug conjugate (ADC) that targets CD79b, a component of the B-cell receptor, and delivers the potent antimitotic agent monomethyl auristatin E (MMAE).[1] In the context of heterogeneous tumors, where antigen expression can be varied, the "bystander effect" of the ADC's payload is a critical mechanism for achieving comprehensive anti-tumor activity. This document provides an in-depth technical overview of the bystander effect of this compound, detailing its mechanism of action, presenting quantitative data from analogous MMAE-containing ADCs to illustrate the effect, outlining detailed experimental protocols for its assessment, and visualizing the core biological processes involved.

Introduction to the Bystander Effect